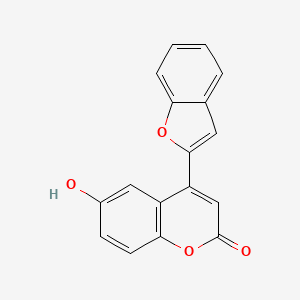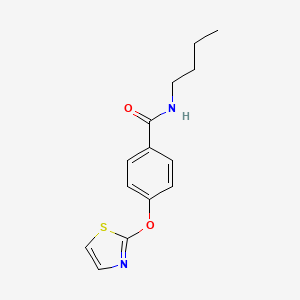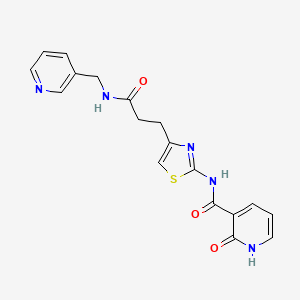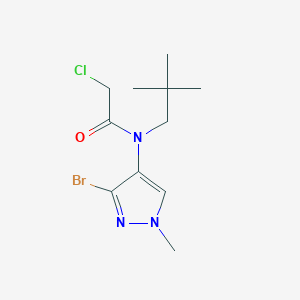![molecular formula C16H16N4O3S B2427469 3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 2319850-95-6](/img/structure/B2427469.png)
3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a thiazolidine-2,4-dione structure
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, contributing to their diverse pharmacological effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, cancer, diabetes, and various infectious diseases .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary widely, depending on their specific structures .
Result of Action
The effects of imidazole derivatives can vary widely, depending on their specific targets and modes of action . These can include effects such as inhibition of enzyme activity, modulation of receptor signaling, and disruption of cell membrane integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Piperidine ring formation: The benzimidazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.
Thiazolidine-2,4-dione synthesis: The final step involves the formation of the thiazolidine-2,4-dione ring, which can be synthesized by reacting the piperidine-benzimidazole intermediate with a thiazolidine-2,4-dione precursor under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole and piperidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and inflammatory disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one: Shares the benzimidazole and piperidine moieties but lacks the thiazolidine-2,4-dione structure.
Thiazolidinedione derivatives: Compounds like pioglitazone and rosiglitazone, which are used as antidiabetic agents, share the thiazolidine-2,4-dione structure but have different substituents.
Uniqueness
3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to its combination of three distinct moieties, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
3-[1-(3H-benzimidazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c21-14-8-24-16(23)20(14)11-3-5-19(6-4-11)15(22)10-1-2-12-13(7-10)18-9-17-12/h1-2,7,9,11H,3-6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFKKFXKUMQUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC4=C(C=C3)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2427392.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2427397.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2427400.png)

![2-Chloro-N-[1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethyl]propanamide](/img/structure/B2427403.png)
![5-[(Z)-2-methyl-3-phenylprop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2427405.png)
![1-[2-(4-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2427406.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2427408.png)
![Diethyl 2-[2-[(4-chlorophenyl)carbamoyl]hydrazinyl]-6-oxo-1H-pyridine-3,5-dicarboxylate](/img/structure/B2427409.png)
